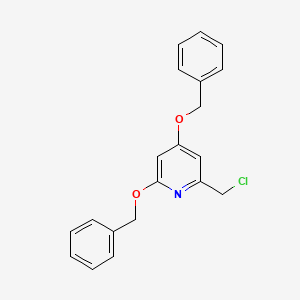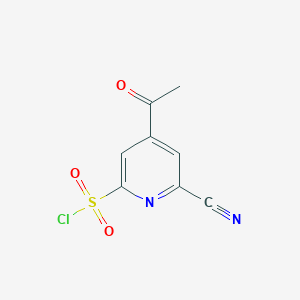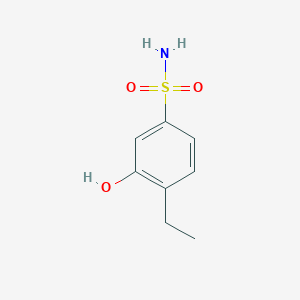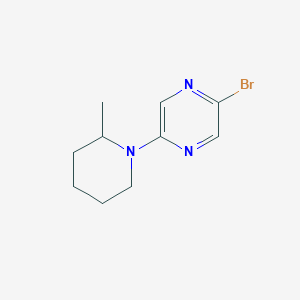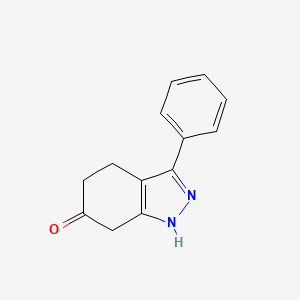
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate is a compound with significant interest in various scientific fields It is a derivative of tyrosine, an amino acid, and features an iodine atom, which can influence its chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid typically involves the iodination of a tyrosine derivative. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom into the aromatic ring of the tyrosine derivative. The reaction conditions often involve a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a probe for studying protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make it a valuable tool in studying protein-ligand interactions and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Contains an additional iodine atom, which can enhance its radiopharmaceutical applications.
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Features a methoxy group instead of an iodine atom, altering its chemical reactivity and biological activity.
Uniqueness
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid is unique due to its single iodine atom, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in radiopharmaceuticals and enzyme inhibition studies .
Propiedades
Fórmula molecular |
C11H14INO5 |
|---|---|
Peso molecular |
367.14 g/mol |
Nombre IUPAC |
2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C11H12INO4.H2O/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2 |
Clave InChI |
HBYKXDRMDNLYTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


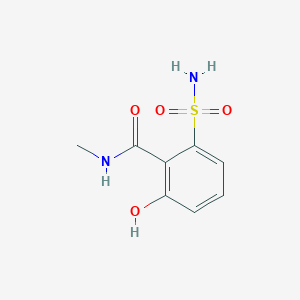
![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)

